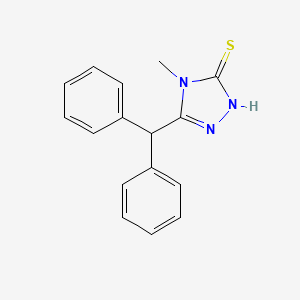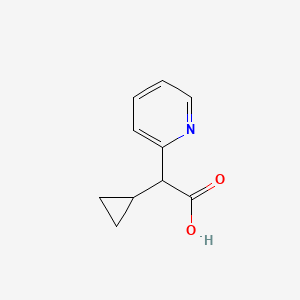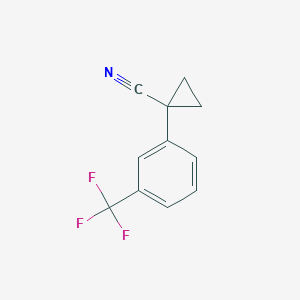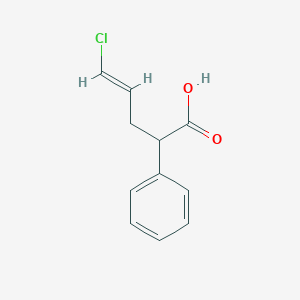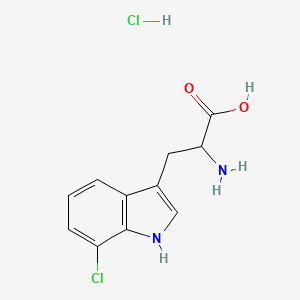
2-aMino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound, specifically, features a chloro-substituted indole ring, which can significantly influence its chemical properties and biological activities.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that induces various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities . This suggests that they likely interact with and influence multiple biochemical pathways, leading to their diverse biological effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloroindole, which can be obtained through the chlorination of indole.
Formation of the Amino Acid: The 7-chloroindole is then subjected to a Mannich reaction, where it reacts with formaldehyde and a secondary amine to form the corresponding aminoalkylated product.
Hydrolysis: The intermediate product is hydrolyzed to yield 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the chlorination and Mannich reaction steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a biochemical probe due to its structural similarity to tryptophan.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure but without the chloro substitution.
5-Hydroxytryptophan (5-HTP): A naturally occurring amino acid and chemical precursor to serotonin.
Indole-3-acetic acid (IAA): A plant hormone with a similar indole structure.
Uniqueness
2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) is unique due to the presence of the chloro group, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This substitution can enhance its binding affinity to certain molecular targets and modify its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride), covering its synthesis, chemical behavior, applications, and unique characteristics
属性
IUPAC Name |
2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2.ClH/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16;/h1-3,5,9,14H,4,13H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKGSISAZLLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide](/img/structure/B2808380.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2808381.png)
![2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2808383.png)
![2-[Bis(4-chlorophenyl)methyl]-2H-1,2,3-benzotriazole](/img/structure/B2808385.png)
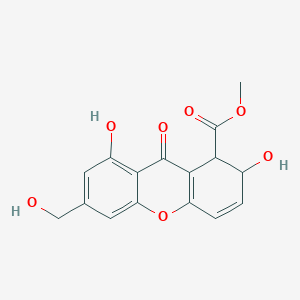
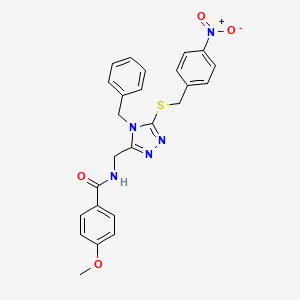
![2-(benzylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2808388.png)
![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2808389.png)
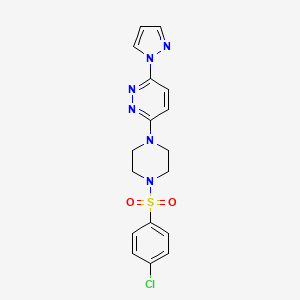
![2-(3-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2808397.png)
